4-Oxooctanoic acid
Overview
Description
4-Oxooctanoic acid: . It is a derivative of octanoic acid, where a keto group is present at the fourth carbon position. This compound is also referred to as γ-oxocaprylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Octanoic Acid: One common method to synthesize 4-oxooctanoic acid is through the oxidation of octanoic acid.
Hydrolysis of γ-Octalactone: Another method involves the hydrolysis of γ-octalactone, a compound used in the perfume and flavoring industry.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of octanoic acid using robust and scalable chemical processes. The choice of oxidizing agent and reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-oxooctanoic acid can undergo further oxidation to form dicarboxylic acids.
Reduction: It can be reduced to form 4-hydroxyoctanoic acid using reducing agents like sodium borohydride (NaBH4).
Substitution: The keto group at the fourth position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Oxidation: Dicarboxylic acids
Reduction: 4-hydroxyoctanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 4-oxooctanoic acid is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, it is used to study metabolic pathways and enzyme functions. It serves as a substrate for various enzymatic reactions .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antibacterial agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, flavors, and fragrances .
Mechanism of Action
The mechanism of action of 4-oxooctanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can donate protons (H+) and participate in acid-base reactions. The keto group at the fourth position can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
- Octanoic acid (Caprylic acid)
- 4-hydroxyoctanoic acid
- γ-Octalactone
Comparison:
- Octanoic acid: Lacks the keto group at the fourth position, making it less reactive in certain chemical reactions.
- 4-hydroxyoctanoic acid: Contains a hydroxyl group instead of a keto group, leading to different reactivity and applications.
- γ-Octalactone: A cyclic ester that can be hydrolyzed to form 4-oxooctanoic acid, used primarily in the flavor and fragrance industry .
This compound stands out due to its unique keto group at the fourth position, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-7(9)5-6-8(10)11/h2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBMTJPNSJVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195748 | |
Record name | Octanoic acid, 4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-44-3 | |
Record name | 4-Oxooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4316-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Oxocaprylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4316-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic acid, 4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .GAMMA.-OXOCAPRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYH7Z2RU9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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